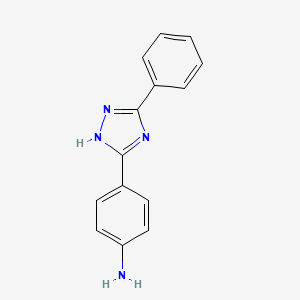

4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEALBFAUDNCOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Phenyl 1h 1,2,4 Triazol 5 Yl Aniline and Its Analogues

Precursor Synthesis Strategies for Triazolyl-Aniline Scaffolds

The synthesis of the 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline scaffold and its analogues commences with the strategic preparation of essential precursors. These strategies are designed to introduce the necessary functional groups onto aromatic rings, which will ultimately be joined to form the final heterocyclic structure.

Common approaches involve the functionalization of aniline (B41778) or nitrobenzene (B124822) derivatives. For instance, in methods that culminate in a cycloaddition reaction, precursors must contain either an azide (B81097) or an alkyne group. One documented method involves the alkylation of hydroxyacetanilides with propargyl bromide to introduce a terminal alkyne. The amino group is subsequently deprotected by heating in an ethanolic hydrochloric acid solution, yielding an aniline derivative ready for cycloaddition.

Alternatively, syntheses can begin with substituted 2-nitroanilines, which serve as a versatile starting point for building fused heterocyclic systems that can later be opened to reveal the desired triazolyl-aniline structure. For methods involving the construction of the triazole ring from non-cyclic precursors, key starting materials include amidines, carboxylic acids, and hydrazines, which are brought together in multicomponent reactions. The synthesis of pyrazolyl azides from their respective amines or organohalides is another precursor strategy used for creating triazole-pyrazole hybrid analogues. These varied strategies allow chemists to tailor the synthesis based on the availability of starting materials and the desired substitution patterns on the final molecule.

Cyclization Reactions for 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is the pivotal step in the synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline and its analogues. Several distinct cyclization methodologies have been developed to achieve this, each with its own advantages regarding efficiency, regioselectivity, and substrate scope.

One-Pot Synthetic Approaches for [2-(3-R-1H-1,2,4-triazol-5-yl)phenyl]amines

One-pot multicomponent reactions represent a highly efficient strategy for the synthesis of substituted 1,2,4-triazoles, minimizing the need for isolation of intermediates and reducing waste. A notable approach involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines to form 1,3,5-trisubstituted-1,2,4-triazoles. This method has been successfully implemented in parallel synthesis, demonstrating its robustness and wide applicability.

Another powerful one-pot procedure involves the reaction of nitriles and hydroxylamine (B1172632) hydrochloride to form an amidoxime (B1450833) intermediate. This intermediate then reacts with another nitrile in the presence of a copper catalyst, such as Cu(OAc)₂, undergoing intramolecular dehydration and cyclization to yield the 1,2,4-triazole derivative. This copper-catalyzed method is lauded for its tolerance of various functional groups and its economic efficiency. Metal-free, three-component condensation reactions of amidines, isothiocyanates, and hydrazines also provide a direct route to structurally diverse 1H-1,2,4-triazol-3-amines.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency and exceptional regioselectivity in the synthesis of 1,4-disubstituted 1,2,3-triazoles. While this reaction does not directly produce the 1,2,4-triazole isomer found in the target compound, it is a critical method for synthesizing 1,2,3-triazole analogues. The reaction involves the [3+2] cycloaddition of a terminal alkyne and an organic azide, catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate.

The CuAAC reaction proceeds under mild conditions, often at room temperature in various solvents, including aqueous systems, and consistently yields the 1,4-regioisomer exclusively. This contrasts with the uncatalyzed thermal Huisgen cycloaddition, which requires higher temperatures and typically produces a mixture of 1,4- and 1,5-regioisomers. The reliability and broad functional group tolerance of CuAAC have made it a go-to method for creating complex molecules, including triazole-pyrazole hybrids and other structurally diverse analogues.

| Alkyne Precursor | Azide Precursor | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | 1-Azido-4-methylpyrazole | CuSO₄, Sodium Ascorbate | THF/Water | 95% | |

| 1-Ethynyl-4-fluorobenzene | 1-Azido-4-iodopyrazole | CuSO₄, Sodium Ascorbate | THF/Water | 88% | |

| Propargyl alcohol | 1-Azido-3,5-dimethylpyrazole | CuSO₄, Sodium Ascorbate | THF/Water | 99% |

Sakai-Clark Method for 1,2,4-Triazole Formation

The Sakai reaction, and its subsequent modification by Clark, is another significant synthetic tool, though it is primarily employed for the formation of 1,2,3-triazoles, representing a valuable route to analogues of the target compound. This one-pot, metal-free method typically involves the reaction of an aniline with a tosylhydrazone derived from a glyoxal (B1671930) derivative.

The process is operationally simple and avoids the use of potentially hazardous aryl azides, making it an attractive alternative to other methods. In a typical procedure, tosylhydrazide is reacted with an α-ketoacetal or a related species, and the resulting intermediate is then treated with an aniline in the presence of an acid, such as acetic acid, at elevated temperatures. This methodology has been reliably scaled up to produce gram quantities of 1-phenyl-1H-1,2,3-triazole derivatives. While the original outline suggests this method for 1,2,4-triazoles, the available literature predominantly points to its utility in synthesizing the 1,2,3-triazole isomer.

Hydrazinolysis and Acidic Hydrolysis of Triazolo[c]quinazoline Systems

A highly effective and regioselective method for synthesizing the target [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amine scaffold involves the ring-opening of fused heterocyclic systems. Specifically, 2-aryl-triazolo[1,5-c]quinazolines can undergo hydrolytic cleavage under the action of nucleophilic agents to yield the desired products.

This transformation can be achieved using various reagents, including hydrazine (B178648) hydrate (B1144303) or mineral acids like hydrochloric acid. A common protocol involves heating the triazoloquinazoline precursor in a solution of hydrochloric acid at 90–95 °C for about an hour. This process efficiently cleaves the quinazoline (B50416) portion of the fused ring system, leaving the stable 1,2,4-triazole ring attached to the aniline backbone. The reaction has been shown to be effective regardless of the substituents on the 2-aryl group of the triazoloquinazoline moiety. Similarly, hydrazinolysis of related N-acylated triazolo[1,5-c]quinazoline derivatives also proceeds with satisfactory yields to furnish the corresponding anilines.

| Precursor | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(4-Aminophenyl)-triazolo[1,5-c]quinazoline | HCl, 90-95°C, 60 min | 4-(5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)aniline | Not specified | |

| N-Benzoyl derivative of 2-(aminomethyl)-triazolo[1,5-c]quinazoline | Hydrazinolysis / Acid Hydrolysis | 2-(3-(Aminomethyl)-1H-1,2,4-triazol-5-yl)aniline | 37.0% | |

| N-Benzoyl derivative of 2-(4-(aminomethyl)phenyl)-triazolo[1,5-c]quinazoline | Hydrazinolysis / Acid Hydrolysis | 2-(3-(4-(Aminomethyl)phenyl)-1H-1,2,4-triazol-5-yl)aniline | 51.3% | |

| N-Benzoyl derivative of 2-(4-aminophenyl)-triazolo[1,5-c]quinazoline | Hydrazinolysis / Acid Hydrolysis | 2-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)aniline | 57.9% |

Functionalization and Derivatization Strategies of the 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline Core

Once the 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline core structure is synthesized, it can be further modified to produce a diverse library of compounds. The primary site for derivatization is the aniline amino group, which is amenable to a wide range of chemical transformations.

Standard reactions for aromatic amines can be readily applied. For example, the

Substitution Reactions at the Aniline Moiety

The primary amino group of the aniline moiety in 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline serves as a versatile handle for a variety of substitution reactions, allowing for the introduction of diverse functional groups.

N-Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivatives. For instance, the reaction with acetyl chloride would yield N-(4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl)acetamide. Microwave-assisted N-acylation of amide derivatives has been shown to be an efficient method for preparing precursors to 1,3,5-trisubstituted-1,2,4-triazoles researchgate.net. While direct acylation of the target molecule is a feasible strategy, many synthetic approaches involve the acylation of a precursor aniline before the formation of the triazole ring.

N-Alkylation: The aniline nitrogen can also undergo alkylation, though direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products. Catalytic methods, such as using a bipyridyl metal-organic framework supported cobalt catalyst, have been developed for the N-alkylation of aniline derivatives with alcohols, offering a sustainable approach rsc.org. Similar to acylation, N-alkylated analogues are often prepared by utilizing an N-alkylated aniline derivative as a starting material in the triazole synthesis.

Diazotization and Coupling Reactions: The primary aromatic amine of the aniline moiety can be converted to a diazonium salt using nitrous acid at low temperatures. These diazonium salts are versatile intermediates that can undergo a variety of coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes youtube.comunacademy.com. This reaction provides a pathway to introduce a diverse range of aryl groups linked through an azo bridge. The diazotization of heterocyclic primary amines is a well-established method for the synthesis of various fused heterocyclic systems acs.org.

Modifications at the Phenyl Substituent of the Triazole Ring

Introducing substituents onto the phenyl ring at the 3-position of the triazole core is a key strategy for creating analogues of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline. This is typically achieved by starting with a substituted benzoic acid derivative, which is then converted into the corresponding hydrazide or amidrazone for subsequent cyclization.

One common approach involves the synthesis of 3-(substituted-phenyl)-5-(4-aminophenyl)-1,2,4-triazoles by reacting a substituted benzohydrazide (B10538) with 4-aminobenzonitrile. For example, starting with a halogen-substituted benzohydrazide (e.g., 4-bromobenzohydrazide) would yield a 3-(halophenyl)-5-(4-aminophenyl)-1,2,4-triazole. This halogenated intermediate can then undergo further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), to introduce a wide variety of aryl or alkyl groups nih.gov.

Another versatile method is the oxidative cyclization of hydrazones. For instance, starting with appropriate hydrazones derived from substituted benzaldehydes, one can prepare 3-(substituted-phenyl) substituted triazolo[4,3-c]quinazolines, which can be further modified nih.gov. The synthesis of fluorinated 1,2,4-triazole derivatives has been achieved through the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate, followed by reaction with isothiocyanates and subsequent cyclization nih.gov.

The following table provides examples of substituted benzohydrazides that can be used to synthesize analogues of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline with modifications at the phenyl substituent.

| Substituted Benzohydrazide | Resulting Phenyl Substituent |

| 4-Methylbenzohydrazide | 4-Methylphenyl |

| 4-Methoxybenzohydrazide | 4-Methoxyphenyl |

| 4-Chlorobenzohydrazide | 4-Chlorophenyl |

| 4-Nitrobenzohydrazide | 4-Nitrophenyl |

| 3-Bromobenzohydrazide | 3-Bromophenyl |

S-Alkylation of Thiolated Triazole Analogues

Thiolated analogues of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline, specifically 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, are important intermediates for further functionalization through S-alkylation. The thiol group provides a nucleophilic center for reaction with various electrophiles, such as alkyl halides.

The synthesis of the starting thiol often involves the reaction of a benzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate dergipark.org.trzsmu.edu.ua. Once the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is obtained, it can be readily S-alkylated. For example, reaction with 2-bromo-1-phenylethanone in an alkaline medium yields the corresponding S-alkylated ketone, which can be further reduced to a secondary alcohol mdpi.com. The S-alkylation is generally regioselective for the sulfur atom over the nitrogen atoms of the triazole ring under basic conditions mdpi.commdpi.com.

The following table summarizes some examples of S-alkylation reactions performed on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and related compounds.

| Alkylating Agent | Product | Reference |

| Formaldehyde and various amines | Mannich bases | arabjchem.org |

| 2-Bromo-1-phenylethanone | 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one | mdpi.com |

| Propargyl bromide | Thiopropargylated 1,2,4-triazole | nih.gov |

| Chloroacetic acid | (4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thioacetic acid | N/A |

Regioselectivity and Reaction Mechanism Studies in Synthesis

The synthesis of 3,5-disubstituted-1,2,4-triazoles, such as 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline, often raises questions of regioselectivity, as the two substituents can potentially be arranged in two different ways on the triazole ring. Several synthetic methods have been developed to control this regioselectivity, and mechanistic studies have provided insights into the factors governing the reaction outcome.

One of the classical methods for synthesizing 1,2,4-triazoles is the Einhorn-Brunner reaction , which involves the condensation of imides with alkyl hydrazines frontiersin.orgnih.gov. The regioselectivity of this reaction is influenced by the nature of the acyl groups in the imide. The acyl group derived from the stronger carboxylic acid preferentially ends up at the 3-position of the triazole ring frontiersin.org.

Another important reaction is the Huisgen 1,3-dipolar cycloaddition , which involves the reaction of a 1,3-dipole (such as a nitrile imine) with a dipolarophile (such as a nitrile) nih.gov. This method can be highly regioselective, and the regiochemical outcome is governed by the electronic and steric properties of the reactants. The synthesis of 1,2,4-triazoles from amidrazones and nitriles is a related process where the regioselectivity is a key consideration researchgate.net.

Modern synthetic methods often employ metal catalysis to achieve high regioselectivity. For example, copper-catalyzed one-pot methods have been developed for the synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles nih.gov. The proposed mechanism for these reactions often involves the formation of a copper-nitrene intermediate, which then undergoes cyclization.

Reactivity and Chemical Transformations of the 4 3 Phenyl 1h 1,2,4 Triazol 5 Yl Aniline Scaffold

Reactivity of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle characterized by the presence of three nitrogen atoms. This structural feature is central to its chemical behavior, particularly its tautomerism, which has significant implications for its reactivity.

Tautomerism and its Implications for Reactivity

The unsubstituted 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.net Numerous studies have indicated that the 1H tautomer is generally more stable than the 4H form. ijsr.net This tautomerism is a critical factor in understanding the reactivity of the triazole ring, as the position of the proton influences the nucleophilicity and electrophilicity of the nitrogen atoms.

In the case of 3,5-disubstituted 1,2,4-triazoles, such as the scaffold , three potential tautomers can exist depending on which nitrogen atom bears the hydrogen. The position of the tautomeric hydrogen is influenced by the electronic nature of the substituents at the 3 and 5 positions. nih.gov

Annular Tautomerism in Substituted 1,2,4-Triazoles

For 3,5-disubstituted 1,2,4-triazoles, the tautomeric equilibrium is dictated by the electronic properties of the substituents. A general observation is that the tautomeric hydrogen atom will preferentially reside on the nitrogen atom (N1 or N2) that is closer to the more electron-releasing substituent. nih.gov In the case of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline, the aniline (B41778) moiety is a strong electron-donating group.

A crystallographic study of the closely related 3-phenyl-1H-1,2,4-triazol-5-amine revealed the co-crystallization of two tautomers: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine. researchgate.netnih.gov This suggests that for the title compound, a similar equilibrium between tautomers is likely. The π-electron delocalization of the amino group with the 1,2,4-triazole nucleus is more extensive in the tautomer where the amino group is at the 5-position. researchgate.netnih.gov

Table 1: Possible Tautomers of 3,5-Disubstituted 1,2,4-Triazoles

| Tautomer | Description |

| 1H-tautomer | Hydrogen on N1 |

| 2H-tautomer | Hydrogen on N2 |

| 4H-tautomer | Hydrogen on N4 |

Transformations Involving the Aniline Moiety

The aniline moiety in 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline is a primary aromatic amine, which is a versatile functional group for a variety of chemical transformations.

One key reaction is the synthesis of the parent compound itself, which can be achieved through the hydrazinolysis of an N-acylated precursor. For instance, 2-(3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl)aniline has been synthesized by the reaction of the corresponding N-acylated derivative of a { nih.govnih.govekb.egtriazolo[1,5-c]quinazolin-2-yl)phenyl-}amine with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction proceeds via the nucleophilic attack of hydrazine on the quinazoline (B50416) ring, leading to its opening and the formation of the aniline derivative. nih.gov

The primary amino group of the aniline can undergo a range of reactions, including diazotization. Treatment of the aniline with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) would be expected to form a diazonium salt. These diazonium salts are highly versatile intermediates that can be converted to a wide array of functional groups through Sandmeyer-type reactions.

Furthermore, the amino group can be acylated using acid chlorides or anhydrides to form amides. It can also react with aldehydes and ketones to form Schiff bases (imines), which can then be used in further synthetic transformations.

Electrophilic and Nucleophilic Reactions of the Aromatic Rings

The 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline scaffold contains two aromatic rings: the phenyl ring attached to the triazole at C3 and the aniline ring.

The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. byjus.com As a result, it directs incoming electrophiles to the ortho and para positions. Typical electrophilic substitution reactions for anilines include:

Halogenation: Reaction with bromine water, for example, would be expected to lead to polybromination of the aniline ring. byjus.com

Nitration: Direct nitration with a mixture of nitric and sulfuric acids can be complex due to the basicity of the amino group, which can be protonated to form a meta-directing anilinium ion. byjus.com

Sulfonation: Treatment with sulfuric acid can lead to the formation of sulfanilic acid derivatives. byjus.com

The phenyl ring attached to the triazole is less activated than the aniline ring and would undergo electrophilic substitution under more forcing conditions. The triazole ring itself is generally considered to be electron-withdrawing, which would deactivate the attached phenyl ring towards electrophilic attack.

Nucleophilic aromatic substitution on the aromatic rings is less common unless they are substituted with strong electron-withdrawing groups.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The presence of the 1,2,4-triazole ring and the ortho-disposed amino group on the aniline moiety in related structures provides a template for the synthesis of fused heterocyclic systems. Specifically, 2-(1,2,4-triazol-5-yl)anilines are valuable precursors for the synthesis of nih.govnih.govekb.egtriazolo[1,5-c]quinazolines. nih.gov

The synthesis of these fused systems can be achieved through various cyclization strategies. For example, the reaction of 2-hydrazinobenzoic acids with N-cyanoimidocarbonates can lead to the formation of nih.govnih.govekb.egtriazolo[1,5-a]quinazolin-5-ones. nih.gov While this is an analogous system, it demonstrates the propensity of the triazole and aniline moieties to participate in cyclization reactions to form more complex heterocyclic structures. 3-Aryl-5-aminobiphenyl substituted nih.govnih.govekb.egtriazolo[4,3-c]quinazolines have also been synthesized via oxidative cyclization of hydrazones. mdpi.com

These cyclization reactions are significant as they lead to the formation of polycyclic aromatic systems with potential applications in materials science and as scaffolds for the development of new therapeutic agents. nih.gov

Table 2: Examples of Fused Heterocyclic Systems Derived from Triazole-Aniline Scaffolds

| Starting Material Type | Fused Heterocycle Product |

| 2-(1,2,4-triazol-5-yl)aniline derivatives | nih.govnih.govekb.egTriazolo[1,5-c]quinazolines |

| 2-Hydrazinobenzoic acids and N-cyanoimidocarbonates | nih.govnih.govekb.egTriazolo[1,5-a]quinazolin-5-ones |

| Hydrazones of 2-hydrazinylquinazolines | nih.govnih.govekb.egTriazolo[4,3-c]quinazolines |

Computational and Theoretical Investigations of 4 3 Phenyl 1h 1,2,4 Triazol 5 Yl Aniline

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.govnih.gov These studies provide fundamental insights into the geometry, stability, and reactivity of the compound.

A DFT calculation would begin by determining the most stable three-dimensional arrangement of the atoms in 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline, known as its optimized geometry. This involves calculating key structural parameters.

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Conformational analysis would explore different spatial arrangements (conformers) of the molecule and their relative energies to identify the most stable form.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline (Illustrative) (Note: This table is for illustrative purposes only, as specific data is not available.)

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C-N (Triazole) | ~1.3-1.4 Å |

| C-C (Phenyl) | ~1.39 Å | |

| N-N (Triazole) | ~1.35-1.4 Å | |

| Bond Angle | C-N-N (Triazole) | ~105-110° |

| C-C-C (Phenyl) | ~120° | |

| Dihedral Angle | Phenyl - Triazole | (Value in degrees) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energies and distributions of these orbitals are crucial for predicting a molecule's chemical reactivity and electronic properties. nih.gov

HOMO: This orbital acts as the electron donor. Its energy level is related to the ionization potential. In a molecule like this, the HOMO is likely distributed over the electron-rich aniline (B41778) and phenyl rings.

LUMO: This orbital acts as the electron acceptor. Its energy level is related to the electron affinity. The LUMO is often located on the triazole ring or other electron-deficient areas.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties (Illustrative) (Note: This table is for illustrative purposes only, as specific data is not available.)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | (Negative Value) |

| LUMO Energy | (Negative Value) |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack. thaiscience.infotci-thaijo.org

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These are typically found around electronegative atoms like nitrogen and are susceptible to electrophilic attack. For 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline, red regions would be expected over the nitrogen atoms of the triazole ring and the amino group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are usually found around hydrogen atoms, particularly those attached to nitrogen (N-H), and represent sites for nucleophilic attack.

Green Regions: Represent areas of neutral potential.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density to characterize chemical bonds and intermolecular interactions. researchgate.net By locating critical points in the electron density, QTAIM can determine whether an interaction is a shared covalent bond or a closed-shell interaction (like hydrogen bonds or van der Waals forces). This analysis would provide quantitative data on the strength and nature of the covalent bonds within the triazole and phenyl rings.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a graphical method used to visualize and quantify the various intermolecular interactions within a crystal. mdpi.comnih.gov The surface is mapped with properties that highlight close contacts between molecules. Accompanying 2D fingerprint plots break down the surface into contributions from specific atom-pair contacts. researchgate.net

For 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline, the analysis would likely reveal the following significant interactions:

H···H contacts: Typically the most abundant type of contact, arising from the numerous hydrogen atoms on the molecular surface.

N···H/H···N contacts: Indicative of hydrogen bonding between the N-H group of the aniline and the nitrogen atoms of the triazole ring of a neighboring molecule.

C···H/H···C contacts: Representing weaker C-H···π interactions involving the aromatic rings.

π–π stacking: Interactions between the aromatic phenyl, aniline, and triazole rings of adjacent molecules.

Table 3: Hypothetical Hirshfeld Surface Contact Contributions (Illustrative) (Note: This table is for illustrative purposes only, as specific data is not available.)

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | ~30-45% |

| N···H | ~15-25% |

| C···H | ~10-20% |

| C···C | ~5-10% |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govresearchgate.net For the class of 1,2,4-triazole (B32235) derivatives, these studies are instrumental in predicting the efficacy of new compounds and understanding the molecular features essential for their activity. researchgate.netphyschemres.org

QSAR/QSPR models are built using a set of known molecules (a training set) and their experimentally determined activities or properties. nih.govphyschemres.org The models identify key molecular descriptors—numerical values that quantify different aspects of a molecule's structure—that correlate with the observed outcomes. physchemres.org Common descriptors for triazole derivatives include:

Hydrophobic parameters (e.g., LogP, π): These describe the lipophilicity of the molecule, which influences its ability to cross cell membranes. nih.govresearchgate.net

Electronic parameters (e.g., Hammett constants, electrostatic fields): These quantify the electronic effects of substituents, such as their electron-donating or electron-withdrawing nature, which can affect binding to target macromolecules. nih.gov

Steric parameters (e.g., molecular refractivity, steric fields): These relate to the size and shape of the molecule, which determine how well it fits into a receptor's binding site. nih.gov

Advanced computational techniques like Density Functional Theory (DFT) are often employed to calculate quantum chemical descriptors that provide deeper insights into the molecular properties of triazole derivatives. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

The table below illustrates typical molecular properties and quantum chemical descriptors calculated for substituted 1,2,4-triazole derivatives, which are fundamental to QSAR and QSPR studies.

| Descriptor | Description | Typical Value Range for Triazole Derivatives | Reference |

| LogP | A measure of lipophilicity. | 1.0 - 4.5 | nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1.5 - 7.0 D | nih.gov |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -5.5 eV | nih.govnih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -2.0 to -1.0 eV | nih.govnih.gov |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies, indicating chemical reactivity. | 4.0 - 5.5 eV | nih.govnih.gov |

This table presents representative data for the class of 1,2,4-triazole compounds to illustrate the concepts of QSPR/QSAR. The values are generalized from literature on related derivatives.

By analyzing these properties, QSAR models can predict, for instance, that adding a bulky, electronegative substituent at a specific position on the phenyl ring of a triazole derivative might enhance its biological activity against a particular target. nih.govnih.gov

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand), such as 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline, when bound to a second molecule, typically a larger receptor protein. researchgate.net This method is crucial for understanding drug-receptor interactions at a molecular level and for virtual screening of compound libraries to identify potential drug candidates. researchgate.netmdpi.com

The process involves placing the ligand into the binding site of a protein target whose three-dimensional structure is known (often from X-ray crystallography). A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. nih.gov Lower binding energy values suggest a more stable and favorable interaction. mdpi.comnih.gov

For 1,2,4-triazole derivatives, molecular docking studies have been performed against a variety of protein targets implicated in diseases like cancer. mdpi.com A common target class is protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer. mdpi.com Docking studies can reveal the specific amino acid residues in the kinase's active site that interact with the triazole ligand. mdpi.com These interactions are primarily non-covalent and include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the triazole ring or the aniline's amino group) and acceptors (like carbonyl oxygen atoms on the protein backbone). mdpi.com

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the phenyl rings) and hydrophobic pockets in the receptor. mdpi.com

π-π Stacking: Aromatic rings of the ligand can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. nih.gov

These in silico predictions provide a mechanistic hypothesis for how the compound exerts its biological effect. researchgate.net The insights gained from docking can be validated through in vitro enzymatic assays, which measure the actual inhibition of the target protein by the compound. A strong correlation between predicted binding affinities and experimentally measured inhibitory concentrations (e.g., IC50 values) lends confidence to the docking model. mdpi.comnih.gov

The following table summarizes representative findings from a molecular docking study of a triazole derivative with a protein kinase target, illustrating the type of data generated.

| Ligand Feature | Interacting Residue(s) | Type of Interaction | Predicted Binding Energy (kcal/mol) | Reference |

| Triazole Ring N-H | Amino Acid (e.g., Glutamate) | Hydrogen Bond | -10.0 to -12.0 | mdpi.comnih.gov |

| Phenyl Ring | Amino Acid (e.g., Leucine, Valine) | Hydrophobic Interaction | mdpi.com | |

| Aniline Amino Group | Amino Acid (e.g., Aspartate) | Hydrogen Bond | mdpi.com | |

| Substituted Phenyl Ring | Aromatic Amino Acid (e.g., Phenylalanine) | π-π Stacking | nih.gov |

This table is a generalized representation based on docking studies of various 1,2,4-triazole derivatives with protein kinase targets to demonstrate the principles of ligand-target interaction analysis.

By elucidating these detailed interactions, molecular docking not only helps to explain the observed in vitro activity but also guides the rational design of new, more potent analogues of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline. researchgate.netmdpi.com

Mechanistic Insights and Advanced Applications of 4 3 Phenyl 1h 1,2,4 Triazol 5 Yl Aniline Derivatives

Ligand Design and Coordination Chemistry

The 1,2,4-triazole (B32235) nucleus is an effective pharmacophore that can interact with biological receptors with high affinity due to its dipole character, capacity for hydrogen bonding, rigidity, and solubility. nih.gov These characteristics also make it an excellent ligand for the formation of coordination complexes with a variety of metal ions.

Derivatives of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline have been shown to act as versatile ligands in coordination chemistry. The nitrogen atoms of the 1,2,4-triazole ring are key coordination sites. For instance, studies on similar compounds like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have demonstrated the formation of coordination complexes with transition metals such as Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.gov In these complexes, the triazole derivative acts as a bidentate ligand, coordinating through a sulfur atom and an amine group to form a stable five-membered chelate ring. nih.gov

In a similar vein, Schiff base derivatives of 1,2,4-triazoles have been synthesized and used to form complexes with Co(II), Ni(II), Cu(II), Pd(II), and Cd(II) metal ions. ekb.eg Spectroscopic and analytical data from these studies confirm the coordination of the metal ions with the ligand. ekb.eg The coordination can lead to various geometries, including octahedral and tetrahedral, depending on the metal ion and the ligand. ekb.eg

The table below summarizes the coordination behavior of some 1,2,4-triazole derivatives with various metal ions, which can be considered analogous to the potential behavior of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline.

| Ligand Derivative | Metal Ion(s) | Coordination Mode | Resulting Geometry |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Bidentate (via sulfur and amine group) | Tetrahedral (Square planar for Cu(II)) |

| (E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | Co(II), Ni(II), Cu(II), Pd(II), Cd(II) | Not specified | Octahedral, Tetrahedral, Square planar |

| 1H-1,2,3-triazole-4,5-dithiolates | Ti, Ni, Pd | Bidentate (via sulfur atoms) | Not specified |

This table is generated based on data from related 1,2,4-triazole derivatives to illustrate potential coordination behaviors.

The use of triazole-containing ligands is a prominent strategy in the construction of Metal-Organic Frameworks (MOFs). These frameworks are of interest due to their porous nature and potential applications in gas storage, catalysis, and sensing. The nitrogen-rich nature of triazole ligands makes them ideal for forming robust coordination bonds with metal centers, leading to stable and diverse MOF architectures. nih.gov

For example, a bifunctional ligand, 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid, has been successfully used to synthesize two isostructural Lanthanide-based MOFs (Ln-MOFs). nih.gov These MOFs exhibit a unique (6,8)-connected 3D structure. The triazole and carboxylate moieties of the ligand play a crucial role in linking the metal centers to form the extended network. nih.gov The aromatic fragments of the ligand can also act as "antennae" to enhance light absorption and energy transfer to the metal ions. nih.gov

Furthermore, energetic MOFs have been synthesized using bis(3-nitro-1H-1,2,4-triazol-5-yl) amine as a ligand. nih.gov The resulting frameworks exhibit high thermal stability and low sensitivity, which are desirable properties for energetic materials. The stability of these MOFs is attributed to the extensive coordination and hydrogen bonding networks within the crystal structure. nih.gov While direct application of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline in MOF synthesis is not yet extensively documented, its structural similarity to these successful ligands suggests its high potential as a building block for novel MOFs.

The electrochemical properties of coordination compounds containing triazole derivatives are of interest for applications in sensing, catalysis, and materials science. Cyclic voltammetry is a common technique used to study the redox behavior of these complexes.

For instance, a study on Ni and Pd complexes with 1H-1,2,3-triazole-4,5-dithiolate ligands revealed their electronic properties through cyclic voltammetry, UV/vis, and EPR spectroscopy. rsc.org The electrochemical data indicated that the electronic influence of the triazole backbone on the metal center was somewhat restricted, with the complexes resembling those of benzene-1,2-dithiolate. rsc.org

In another area, ferrocenyl-triazole complexes have been synthesized and their electrochemical behavior investigated. These complexes exhibit reversible redox behavior of the ferrocenyl groups and have been shown to be applicable as modifiers for screen-printed carbon electrodes for the sensing of heavy metal cations like Cd2+, Pb2+, and Cu2+. nih.gov The triazole moiety in these complexes plays a crucial role in both the structural integrity and the electronic communication within the molecule.

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry and crystal engineering are central to understanding the solid-state behavior of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline and its derivatives. The ability of these molecules to form well-defined, extended structures through non-covalent interactions is key to their application in materials science.

The crystal packing of 1,2,4-triazole derivatives is governed by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions. A detailed crystallographic study of 4-(1,2,4-triazol-1-yl)aniline, a closely related compound, reveals that the molecules are linked into two-dimensional sheets parallel to the ac-plane via intermolecular N-H···N and C-H···N hydrogen bonds. nih.gov Additionally, aromatic π-π stacking interactions between the triazole rings and N-H···π interactions are observed, further consolidating the crystal structure. nih.gov

The table below provides crystallographic data for a related 1,2,4-triazole derivative, highlighting key parameters that influence its molecular packing.

| Compound | Crystal System | Space Group | Dihedral Angle (Triazole-Phenyl) | Key Intermolecular Interactions |

| 4-(1,2,4-Triazol-1-yl)aniline | Monoclinic | P2/c | 34.57 (7)° | N-H···N, C-H···N hydrogen bonds, π-π stacking, N-H···π interactions |

Data from the crystallographic study of 4-(1,2,4-Triazol-1-yl)aniline. researchgate.net

Mechanistic Studies of Biological Interactions (in vitro and molecular level only)

Derivatives of 1,2,4-triazole are well-known for their wide range of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties. mdpi.comdergipark.org.tr Mechanistic studies at the molecular level, often involving in vitro assays and molecular docking, are crucial for understanding how these compounds exert their therapeutic effects.

For instance, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were synthesized and evaluated for their anticonvulsant activity. mdpi.com The most potent compounds were found to exert their effect by increasing the content of the inhibitory neurotransmitter GABA in the brain. Molecular docking studies suggested that these compounds interact with GABA-A receptors. mdpi.com

In the context of antifungal activity, some 1,2,4-triazole derivatives have been found to target the enzyme 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov Molecular docking studies have shown a strong binding affinity of these derivatives to the active site of CYP51. nih.gov

The anticancer potential of 1,2,4-triazole derivatives has also been explored. For example, certain 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and tested for their antibacterial activity. researchgate.net While the specific mechanism was not elucidated in this study, it is known that triazole derivatives can induce apoptosis in cancer cells and inhibit key enzymes involved in cell proliferation.

The table below summarizes the in vitro biological activities and proposed mechanisms of action for some 1,2,4-triazole derivatives.

| Derivative Class | Biological Activity | Proposed Mechanism of Action (in vitro) |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides | Anticonvulsant | Increase of GABA content in the brain, interaction with GABA-A receptors |

| 1,2,4-Triazole derivatives containing amino acid fragments | Antifungal | Inhibition of 14α-demethylase (CYP51) |

| 4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Antibacterial | Not specified |

This table is generated based on data from related 1,2,4-triazole derivatives to illustrate potential biological mechanisms.

Enzyme Inhibition Mechanisms (e.g., DNA Gyrase Inhibition)

The biological activity of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivatives is often attributed to their ability to inhibit specific enzymes crucial for the survival and proliferation of pathogens or cancer cells. One of the most significant targets is DNA gyrase.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.govnih.gov It introduces negative supercoils into the DNA, a process vital for relieving torsional stress during replication. nih.gov The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit contains the ATPase active site, which provides the energy for DNA supercoiling. nih.gov

Derivatives containing the 1,2,4-triazole scaffold have been identified as potent inhibitors of DNA gyrase. researchgate.net The mechanism of inhibition typically involves binding to the ATP-binding site on the GyrB subunit, preventing the hydrolysis of ATP and thereby blocking the enzyme's supercoiling activity. nih.gov This mode of action is a common strategy for developing new antibacterial agents. researchgate.net Molecular docking studies have helped to elucidate the binding conformations of triazole derivatives within the active site of S. aureus DNA gyrase, highlighting key interactions with amino acid residues. researchgate.net The nitrogen atoms of the triazole ring are often crucial for forming hydrogen bonds or other interactions with the enzyme's active site, stabilizing the inhibitor-enzyme complex. pensoft.net The absence of DNA gyrase in human cells makes it a highly selective target for antibacterial drugs. nih.gov

Other Enzyme Inhibition: Beyond DNA gyrase, derivatives of this class have shown inhibitory activity against other enzymes:

Tyrosinase: Mercapto-phenyl-1,2,4-triazole derivatives bearing a thio-quinoline moiety have been identified as potent tyrosinase inhibitors. nih.gov Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis. Kinetic studies revealed that these compounds act as competitive inhibitors, suggesting they bind to the enzyme's active site and compete with the natural substrate, tyrosine. nih.gov

EGFR Tyrosine Kinase: Certain 1,2,4-triazole derivatives have demonstrated the ability to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. pensoft.net This enzyme is a critical component of signaling pathways that regulate cell proliferation and is often overactive in cancer cells. Inhibition of EGFR tyrosine kinase activity can arrest cell cycle progression and induce apoptosis, making these compounds potential anticancer agents. pensoft.net

Molecular Mechanism of Action in Biological Systems

The therapeutic effects of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivatives stem from their interaction with various biological targets at the molecular level.

Anticonvulsant Activity: A key mechanism for anticonvulsant action involves the modulation of the GABAergic system. Certain N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have shown potent anticonvulsant effects. mdpi.com These compounds exhibit a high affinity for the benzodiazepine (B76468) (BZs) binding site on the GABA-A receptor. mdpi.com By binding to this site, they enhance the effect of the inhibitory neurotransmitter GABA, leading to increased neuronal inhibition and suppression of seizure activity. The mechanism is believed to involve an increase in the GABA content in the brain. mdpi.com

Anticancer and Anti-proliferative Activity: The anticancer mechanism of these derivatives is multifaceted. As mentioned, inhibition of EGFR tyrosine kinase is one pathway. pensoft.net Flow cytometry studies on cancer cell lines treated with these compounds have shown cell cycle arrest at the S and G2/M phases and induction of apoptosis rather than necrosis. pensoft.net Additionally, some S-substituted triazoles have demonstrated antiproliferative activities in colorectal cancer. nih.gov

Antimicrobial and Antiviral Activity: The primary antibacterial mechanism is the inhibition of DNA gyrase, as detailed previously. researchgate.net For antiviral activity, particularly against HIV-1, derivatives based on a 4-phenyl-1H-1,2,3-triazole phenylalanine scaffold have been shown to inhibit the HIV-1 capsid (CA) protein. nih.gov Surface plasmon resonance (SPR) assays confirmed a direct interaction with recombinant CA proteins. This inhibition disrupts the viral replication cycle at both early and late stages. nih.gov

Antitubercular Activity: The 1,2,4-triazole core is present in compounds with specific activity against Mycobacterium tuberculosis. mdpi.com Molecular docking studies suggest that these derivatives can target enzymes like the Mycobacterium tuberculosis cytochrome P450 CYP121, which is essential for the pathogen's survival. mdpi.com

Structure-Activity Relationship (SAR) at the Molecular Level

The biological activity of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivatives is highly dependent on the nature and position of substituents on the phenyl and aniline (B41778) rings. SAR studies provide crucial insights for designing more potent and selective compounds.

For Anticonvulsant Activity: In a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, the substituents on the benzoyl moiety significantly influence activity. mdpi.com

Halogen Substitution: Compounds with a 4-fluoro (6f) or 4-chloro (6g) substituent on the benzoyl ring showed potent anticonvulsant activity. The derivative with a 2,4-dichloro substitution (6l) exhibited the best activity in maximal electroshock (MES) tests. mdpi.com

Trifluoromethyl Group: The presence of a trifluoromethyl (CF3) group at the 3-position (6i) also resulted in strong activity. mdpi.com

Alkyl Chains: Replacing the substituted benzoyl group with fatty acid chains of varying lengths (compounds 9a-g) was also explored. A medium-length chain (9c, valeryl) showed good activity. mdpi.com

Interactive Data Table: SAR for Anticonvulsant Activity of Benzamide Derivatives mdpi.com

| Compound | R-Group on Benzamide | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

|---|---|---|---|

| 6f | 4-Fluoro | 13.1 | 19.7 |

| 6g | 4-Chloro | 23.5 | 21.3 |

| 6i | 3-Trifluoromethyl | 20.2 | 22.8 |

| 6l | 2,4-Dichloro | 9.1 | 19.0 |

| 9c | Butyl (from Valeryl chloride) | 26.3 | 24.5 |

For Tyrosinase Inhibition: For mercapto-phenyl-1,2,4-triazole derivatives, substitutions on the phenyl ring attached to the triazole core dramatically affect tyrosinase inhibition. nih.gov

Halogens: Chlorine substitution at the 2-position (12b) and 3-position (12c) of the phenyl ring improved activity compared to the unsubstituted analog (12a). nih.gov

Electron-Donating Groups: A hydroxyl group at the 4-position (12j) resulted in the highest inhibitory potency, surpassing that of the standard inhibitor, kojic acid. This suggests that electron-donating groups at the para position enhance the interaction with the enzyme's active site. nih.gov

Interactive Data Table: SAR for Tyrosinase Inhibition nih.gov

| Compound | R-Group on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 12a | H (Unsubstituted) | > 50 |

| 12b | 2-Chloro | 31.03 |

| 12c | 3-Chloro | 30.98 |

| 12j | 4-Hydroxy | 10.49 |

| Kojic Acid | (Standard) | 16.25 |

For Anti-HIV Activity: In the case of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives acting as HIV-1 capsid inhibitors, modifications on the aniline moiety were critical. nih.gov

Substitution on the amino group of the aniline with small acyl groups like acetyl (6a-1) or benzoyl (6a-2) did not significantly alter the antiviral activity compared to the unsubstituted aniline compound (5a). nih.gov

However, more complex substitutions led to compounds like 6a-9, which demonstrated particularly prominent anti-HIV-1 activity. nih.gov

Catalytic Applications

While the primary focus of research on 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline has been its biological activities, the inherent structural features of the 1,2,4-triazole ring suggest potential in catalysis. nih.govnanobioletters.com The electron-donor nitrogen atoms in the triazole ring can act as effective coordination sites for metal ions. pensoft.net

A closely related compound, 3-phenyl-4-allyl-5-allylsulfanyl-4H-1,2,4-triazole (Atr), has been used as a precursor to prepare Copper(I) coordination compounds. mdpi.com These organometallic compounds, formed through π,σ-coordination of the triazole ligand to copper ions, exhibit interesting nonlinear optical and magnetic properties, hinting at potential applications in materials science and catalysis. mdpi.com The ability of the triazole ring to be easily functionalized allows for the creation of diverse ligands for transition metals, which are central to many catalytic processes. mdpi.com Although direct catalytic applications of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline itself are not extensively reported, its structure serves as a valuable scaffold for developing novel organometallic catalysts.

Sensing Applications

The ability of the triazole ring to coordinate with various analytes has made its derivatives attractive candidates for the development of chemosensors. nanobioletters.com Triazole-based compounds have been successfully employed to detect a range of species, including metal cations, anions, and organic molecules. nanobioletters.comsci-hub.se

The sensing mechanism often relies on the interaction between the lone pair electrons of the triazole's nitrogen atoms and the target analyte. sci-hub.se This interaction can lead to a measurable change in the compound's photophysical properties, such as a colorimetric shift or a change in fluorescence emission, allowing for qualitative and quantitative detection. sci-hub.se

Examples of sensing applications for functionalized triazole derivatives include:

Metal Cation Detection: Triazole-containing systems have demonstrated high selectivity for various metal ions. For instance, specific derivatives have been designed to detect Fe²⁺, where the C-H hydrogen of the triazole ring interacts with the ion. nanobioletters.com Other sensors have been developed for Fe³⁺, Cr³⁺, Eu³⁺, and Al³⁺, with detection often involving the formation of a stable complex between the triazole nitrogen atoms and the metal cation. nanobioletters.comsci-hub.se

Anion Detection: The triazole scaffold can also be incorporated into sensors for anions. For example, a complex formed between a triazole derivative and Al³⁺ can be subsequently used for the detection of fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻) ions. The anions abstract the Al³⁺ from the complex, causing a visible decolorization. sci-hub.se

The versatility and strong binding capabilities of the triazole ring make 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline and its derivatives a promising platform for designing next-generation selective and sensitive chemical sensors. nanobioletters.com

Future Research Directions and Perspectives on 4 3 Phenyl 1h 1,2,4 Triazol 5 Yl Aniline

Development of Novel Synthetic Routes

While classical methods for the synthesis of 1,2,4-triazole (B32235) derivatives are established, future research should focus on developing more efficient, sustainable, and versatile synthetic pathways.

Green Chemistry Approaches: Current multi-step syntheses often involve hazardous reagents and generate significant waste. Future efforts should explore green chemistry principles, such as employing ultrasound-assisted synthesis or mechanochemistry. nih.govresearchgate.net These techniques can reduce reaction times, minimize solvent use, and improve energy efficiency, aligning with sustainable development goals in chemical manufacturing. nih.govrsc.org

One-Pot Reactions: Designing one-pot or tandem reaction sequences where multiple bond-forming events occur in a single flask would significantly enhance synthetic efficiency. isres.org This could involve, for example, a multi-component reaction of a benzamidine (B55565) derivative, a hydrazine (B178648), and an aniline (B41778) precursor under catalytic conditions.

Advanced Catalysis: Exploration of novel catalytic systems, including metal-free catalysts or highly efficient copper or palladium catalysts, could improve yields and substrate scope. isres.orgfrontiersin.org Developing methods for the direct C-H functionalization of the phenyl or aniline rings would provide a more atom-economical route to substituted derivatives, avoiding the need for pre-functionalized starting materials. isres.org

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the structural and electronic properties of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline and its derivatives is crucial for rational design. While standard techniques like NMR, IR, and mass spectrometry are routine, advanced methods can provide deeper insights.

Solid-State NMR (SSNMR): Solution NMR can be ambiguous for differentiating heterocyclic isomers or tautomers. iastate.edu Solid-state NMR, particularly 13C{14N} or 15N CP/MAS experiments, can provide definitive structural information in the crystalline state. iastate.eduipb.ptnih.govacs.org This is especially valuable for studying intermolecular interactions, such as hydrogen bonding, which governs crystal packing and material properties.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule in detail, providing insights into its stability and the strength of its chemical bonds.

Time-Resolved Spectroscopy: For potential applications in optoelectronics, time-resolved absorption and fluorescence spectroscopy can elucidate the dynamics of excited states, which is critical for understanding photo- and electroluminescence properties.

Below is a table summarizing typical spectroscopic data for related triazole structures, which can serve as a reference for future characterization.

| Spectroscopic Technique | Observed Features for Related Triazole Derivatives |

| ¹H NMR | Aromatic protons typically appear in the δ 7.0-8.5 ppm range. NH protons of the triazole and aniline groups appear as singlets, often at δ > 9.0 ppm. |

| ¹³C NMR | Aromatic carbons are observed between δ 115-145 ppm. Carbons of the triazole ring appear further downfield, typically δ 145-160 ppm. |

| FT-IR | Characteristic N-H stretching vibrations around 3300-3100 cm⁻¹. C=N and C=C stretching bands in the 1650-1400 cm⁻¹ region. |

| UV-Vis | Absorption maxima related to π-π* transitions of the aromatic and heterocyclic systems. |

Deeper Theoretical Understanding of Reactivity and Tautomerism

The 1,2,4-triazole ring is known for its complex tautomeric behavior, which significantly influences its chemical reactivity and biological interactions. researchgate.net Future research should leverage advanced computational chemistry to build a predictive understanding of these phenomena.

Tautomeric Equilibrium: The compound can exist in several tautomeric forms (e.g., 1H, 2H, and 4H). researchgate.netmdpi.com High-level Density Functional Theory (DFT) and ab initio calculations can predict the relative stabilities of these tautomers in different environments (gas phase, various solvents). researchgate.netresearchgate.netdntb.gov.uaacs.org These theoretical models, when combined with experimental data from UV/Vis or NMR spectroscopy, can provide a complete picture of the tautomeric landscape. researchgate.net

Reactivity Prediction: Computational tools like Fukui indices and molecular electrostatic potential (MEP) maps can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. dnu.dp.ua This allows for a rational approach to designing new synthetic reactions and understanding potential metabolic pathways.

Solvent and Substituent Effects: Systematic theoretical studies on how different substituents on the phenyl and aniline rings affect tautomeric preference and electronic properties are needed. researchgate.net Explicitly modeling solvent molecules in calculations can provide more accurate predictions of behavior in solution, which is crucial for both synthesis and biological applications. acs.org

Exploration of New Materials Science Applications

The unique electronic and structural features of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline make it an attractive building block for advanced functional materials. chemijournal.comresearchgate.net

Nonlinear Optical (NLO) Materials: The combination of an electron-deficient triazole ring and electron-rich aromatic systems suggests potential for NLO applications. researchgate.netresearchgate.netnih.gov Future work could involve synthesizing derivatives with strong donor-acceptor groups to enhance hyperpolarizability and fabricating thin films for testing as NLO materials in optoelectronic devices. researchgate.net

Metal-Organic Frameworks (MOFs): The triazole and aniline nitrogen atoms are excellent coordination sites for metal ions. alfa-chemistry.com The molecule can be used as a linker to construct novel MOFs. alfa-chemistry.comchemrxiv.orgacs.orgacs.orgresearchgate.net By choosing appropriate metal centers and tuning synthetic conditions, MOFs with tailored porosity, stability, and functionality could be developed for applications in gas storage, separation, and catalysis. chemijournal.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The 1,2,4-triazole core is known for its excellent electron-transport and hole-blocking properties. researchgate.net This makes the scaffold a prime candidate for host materials or emitters in OLEDs. Future research could focus on designing and synthesizing derivatives with high triplet energies and good film-forming properties for use in highly efficient phosphorescent OLEDs (PHOLEDs). researchgate.net

Investigation of Further Mechanistic Biological Studies in vitro

Derivatives of 1,2,4-triazole are known to possess a wide range of biological activities, including antifungal, anticancer, and anticonvulsant properties. chemijournal.com Future research on 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline should move beyond preliminary screening to detailed mechanistic investigations.

Target Identification and Validation: If a derivative shows promising activity (e.g., anticancer), efforts should be directed at identifying its specific molecular target(s). Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to pinpoint protein binding partners.

Enzyme Inhibition Kinetics: For derivatives targeting enzymes, detailed kinetic studies are essential to determine the mechanism of inhibition (e.g., competitive, non-competitive). nih.govresearchgate.netacs.org This information is critical for understanding how the compound functions and for guiding further optimization. nih.gov

Cellular Pathway Analysis: In vitro cell-based assays can elucidate the compound's effect on specific cellular processes. For example, mechanistic studies on anticancer derivatives could involve cell cycle analysis, apoptosis assays, and investigation of key signaling pathways to understand how they induce cell death or inhibit proliferation. nih.gov

Biophysical Interaction Studies: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its biological target, providing crucial data for structure-activity relationship studies. nih.gov

Design and Synthesis of Advanced Derivatives with Tailored Properties

A key future direction is the rational design and synthesis of new derivatives with properties tailored for specific applications, guided by the insights gained from the aforementioned research areas.

Structure-Activity Relationship (SAR) Studies: A systematic SAR approach is crucial for optimizing biological activity. nih.govpensoft.net This involves synthesizing libraries of compounds where specific parts of the molecule—the phenyl ring, the aniline ring, and even the triazole NH group—are systematically modified. mdpi.com For example, introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the aromatic rings can modulate lipophilicity, electronic properties, and steric fit, leading to enhanced potency and selectivity. nih.govnih.gov

Bioisosteric Replacement: The aniline or phenyl groups can be replaced with other aromatic or heteroaromatic rings to explore new chemical space and potentially improve pharmacokinetic properties or introduce new binding interactions.

Hybrid Molecules: The aniline moiety serves as a convenient handle for conjugating the triazole core to other pharmacophores or functional units. acs.orgtandfonline.com This strategy can lead to hybrid molecules with dual modes of action or improved targeting capabilities. acs.org For materials science, polymerizable groups could be attached to the aniline to create novel functional polymers.

By pursuing these integrated research directions, the scientific community can unlock the full potential of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline, paving the way for new discoveries in medicine, materials science, and fundamental chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline, and how can purity be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions between phenyl-substituted amidrazones and nitriles under acidic conditions. Key steps include:

- Use of acetic acid or HCl as catalysts to promote triazole ring formation .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

- Characterization using , , and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How does the reactivity of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline compare to other triazole-aniline derivatives?

- Methodology : The phenyl group at the 3-position enhances π-stacking interactions, while the aniline moiety enables electrophilic substitution. Key reactions include:

- Oxidation : Forms quinone-like derivatives using KMnO/HSO .

- Nucleophilic substitution : The para-amine group reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides .

- Comparative studies with 2-(3-R-1H-1,2,4-triazol-5-yl)aniline analogs show higher steric hindrance in the 4-phenyl derivative, affecting reaction rates .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : (DMSO-d) shows aromatic protons at δ 7.2–8.1 ppm and triazole protons at δ 8.3–8.5 ppm.

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL) confirms bond lengths (C-N: 1.32–1.35 Å) and dihedral angles (phenyl-triazole plane: 5–10°) .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H] at m/z 263.1 .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate its potential as an EGFR/RET inhibitor?

- Methodology :

- Software : AutoDock Vina or Schrödinger Suite for docking simulations. Use PDB structures (e.g., EGFR: 1M17, RET: 2IVU) .

- Parameters : Grid box centered on ATP-binding sites (EGFR: 20 Å), exhaustiveness = 20.

- Analysis : Binding energy (ΔG ≤ -8.0 kcal/mol suggests high affinity), hydrogen bonds (e.g., with Met793 in EGFR), and π-π interactions with phenyl/triazole moieties .

- Data Table :

| Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR | -9.2 | H-bond (Lys745), π-π (Phe856) |

| RET | -8.5 | H-bond (Glu732), hydrophobic (Val804) |

Q. How do structural modifications (e.g., substituent addition) impact its bioactivity?

- Methodology :

- Fragment-oriented design : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance binding affinity.

- SAR analysis : Compare IC values in kinase assays. For example:

- 4-(3-(4-Nitrophenyl)-1H-1,2,4-triazol-5-yl)aniline shows 2x higher EGFR inhibition than the parent compound .

- Use QSAR models (e.g., CoMFA) to predict activity based on Hammett constants (σ) and logP .

Q. How should crystallographic data contradictions (e.g., bond length discrepancies) be resolved?

- Methodology :

- Validate using multiple software (SHELX, WinGX) and high-resolution data (≤ 0.8 Å).

- Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding vs. van der Waals) .

- Cross-reference with Cambridge Structural Database (CSD) entries for similar triazole derivatives .

Q. What strategies are effective for pharmacophore modeling using this compound as a scaffold?

- Methodology :

- Fragment fusion : Combine with indole fragments (as in 2-(3-indolyl-1H-triazol-5-yl)aniline) to enhance π-stacking .

- Dynamic pharmacophore modeling : Use MD simulations (AMBER/NAMD) to identify stable interaction patterns in aqueous environments .

Data Analysis and Validation

Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in biological matrices?

- Methodology :

- HPLC conditions : C18 column, mobile phase = acetonitrile/0.1% TFA (70:30), flow rate = 1.0 mL/min, detection at 254 nm.

- Validation parameters : Linearity (R ≥ 0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL), recovery (≥ 95%) .

Q. What statistical approaches address contradictions in binding affinity data across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.